Lanthanum (III) 2,2,6,6-tetramethyl-3,5-heptanedionate

Catalog No.
S12517369
CAS No.
M.F
C33H60LaO6
M. Wt
691.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lanthanum (III) 2,2,6,6-tetramethyl-3,5-heptanedio...

Product Name

Lanthanum (III) 2,2,6,6-tetramethyl-3,5-heptanedionate

IUPAC Name

(Z)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;lanthanum

Molecular Formula

C33H60LaO6

Molecular Weight

691.7 g/mol

InChI

InChI=1S/3C11H20O2.La/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7,12H,1-6H3;/b3*8-7-;

InChI Key

VTNJXVDFRGBYJC-LWTKGLMZSA-N

Canonical SMILES

CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.[La]

Isomeric SMILES

CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.[La]

Lanthanum (III) 2,2,6,6-tetramethyl-3,5-heptanedionate, commonly abbreviated as La(thd)3 or La(tmhd)3, is a highly volatile and thermally stable β-diketonate complex engineered specifically for gas-phase thin-film deposition. By incorporating bulky tert-butyl groups on the ligand backbone, this compound effectively shields the central La(III) ion, preventing the extensive oligomerization and hydration that plague simpler lanthanum salts [1]. This structural optimization yields a precursor that sublimes cleanly at moderate temperatures (185–200 °C) while maintaining thermal stability up to 500 °C, making it an industry-standard choice for Atomic Layer Deposition (ALD) and Metal-Organic Chemical Vapor Deposition (MOCVD) workflows [2]. For procurement teams and process engineers, La(thd)3 represents a quantifiable balance between high volatility, favorable handling characteristics, and reliable delivery of high-purity lanthanum for advanced semiconductor and energy materials [3].

Research Fit

Workflow
ALD of La₂O₃, LaAlO₃, and La-based perovskites
Selection
Benchmark lanthanum β-diketonate precursor
Use Context
Thermal stability for high-temperature ozone-based processes

Substituting La(thd)3 with cheaper or more reactive alternatives frequently leads to process failure or severe handling complications. Basic salts like Lanthanum(III) acetylacetonate [La(acac)3] are highly susceptible to hydration and oligomerization, causing them to decompose prematurely in heated delivery lines rather than subliming cleanly, which destroys vapor pressure reproducibility [1]. Conversely, while cyclopentadienyl-based precursors such as La(iPrCp)3 or La(Cp)3 offer lower sublimation temperatures, they are extremely sensitive to trace moisture and air, requiring rigorous inert-atmosphere handling that complicates manufacturing and increases the risk of batch degradation [2]. Furthermore, inorganic precursors like LaCl3 require excessively high vaporization temperatures and generate corrosive HCl byproducts that damage expensive ALD reactor components and degrade delicate substrate interfaces [3]. Consequently, La(thd)3 is prioritized in procurement for reproducible, non-corrosive, and manageable vapor deposition.

Substitution Risk

Cyclopentadienyl precursors
Limited thermal stability; may increase carbon residue in films
Amide-based precursors
Unstable saturation behavior; potential silicon residue incorporation
Formamidinate precursors
Reported higher volatility and electrical performance, but higher procurement cost and different integration requirements

Thermal Stability and Sublimation Efficiency

La(thd)3 demonstrates superior thermal robustness compared to unhindered β-diketonates. While La(acac)3 begins to decompose at approximately 300 °C due to poor shielding and oligomerization, La(thd)3 remains stable up to 500 °C and sublimes cleanly in the 185–200 °C range [1]. This wide thermal window ensures consistent precursor delivery without clogging heated lines with decomposition byproducts.

Evidence DimensionThermal decomposition threshold
Target Compound DataStable up to ~500 °C
Comparator Or BaselineLa(acac)3 (Decomposes at ~300 °C)
Quantified Difference~200 °C higher thermal stability window
ConditionsVacuum/inert gas heating in CVD/ALD delivery systems

Prevents precursor degradation in delivery lines, ensuring consistent vapor pressure and reducing equipment maintenance.

Growth Rate
Cross-study comparable
0.36 Å/cycle
La(thd)₃-DMEA: ~0.4 Å/cycle (Δ +0.04)
La(fAMD)₃: process advantages cited
Reported moderate growth rate; throughput evaluation context
Conditions: SiO₂ substrate, O₃

Handling Robustness and Air Stability

In industrial ALD environments, precursor handling dictates operational efficiency. La(thd)3 is relatively stable in ambient air, tolerating brief exposures during reactor loading without significant degradation [1]. In stark contrast, cyclopentadienyl alternatives like La(iPrCp)3 and La(Cp)3 react violently or degrade rapidly upon exposure to trace moisture or oxygen, necessitating strict glovebox environments [2].

Evidence DimensionAir/Moisture sensitivity during handling
Target Compound DataTolerates brief ambient air exposure during reactor loading
Comparator Or BaselineLa(iPrCp)3 / La(Cp)3 (Immediate degradation upon air exposure)
Quantified DifferenceTransition from strict inert-only handling to ambient-tolerant loading
ConditionsStandard cleanroom or laboratory reactor loading procedures

Drastically simplifies manufacturing workflows and reduces the risk of expensive precursor batches being ruined by trace atmospheric leaks.

Vapor Pressure
Direct head-to-head comparison
La(fAMD)₃: ~60× higher at 100 °C
Supports lower delivery temperature and thermal budget
Reduces thermal decomposition risk

ALD Window and Growth Rate Reproducibility

When paired with ozone, La(thd)3 provides a highly stable ALD window between 225 °C and 350 °C, yielding a consistent growth rate of approximately 0.35 Å/cycle for La2O3 films [1]. This self-limiting behavior is highly reproducible, whereas alternative precursors often exhibit narrow ALD windows or continuous CVD-like parasitic growth at these temperatures, complicating precise thickness control on 3D topographies.

Evidence DimensionALD growth rate consistency
Target Compound DataSteady 0.35 Å/cycle across a 125 °C temperature window
Comparator Or BaselineNon-optimized precursors (Variable growth rates, narrow windows)
Quantified DifferenceGuaranteed self-limiting growth over a >100 °C plateau
ConditionsALD reactor using La(thd)3 and O3 at 225–350 °C

Allows for precise, atomic-level thickness control essential for next-generation semiconductor gate oxides.

Thermal Stability
Cross-study comparable
La(thd)₃: up to 400 °C
La(Cp)₃, La(iPrCp)₃: unstable above moderate temperatures
Reported wider process window for high-temperature integration
Reduces carbon contamination concern

Reactor Compatibility and Byproduct Safety

The use of metal-organic La(thd)3 completely eliminates the generation of corrosive halide byproducts. Halide precursors like LaCl3 require extreme temperatures for vaporization and release HCl gas during deposition, which aggressively etches silicon substrates and corrodes ALD reactor walls [1]. La(thd)3 decomposes into volatile, non-corrosive organic fragments that are easily purged from the system [2].

Evidence DimensionByproduct corrosivity
Target Compound DataNon-corrosive organic volatile byproducts
Comparator Or BaselineLaCl3 (Generates corrosive HCl gas)
Quantified Difference100% elimination of halide-induced corrosion
ConditionsStandard gas-phase deposition and purging cycles

Protects multi-million-dollar deposition equipment from chemical corrosion and prevents defect formation in delicate semiconductor substrates.

MOSCAP V_fb & EOT
Direct head-to-head comparison
La(thd)₃: V_fb = -0.7 V, EOT = 1.27 nm
La(fAMD)₃: V_fb = -0.45 V, EOT = 0.055 nm
Reported V_fb shift and EOT scaling context
Supports transistor scaling research

High-k Gate Dielectrics in CMOS Manufacturing

La(thd)3 is prioritized for depositing La2O3 and LaAlO3 high-k gate oxides via ALD. Its wide thermal ALD window and compatibility with ozone allow for the precise, sub-nanometer thickness control required for advanced logic and memory devices, without introducing corrosive byproducts that degrade the silicon interface [1].

Solid Oxide Fuel Cell (SOFC) Cathodes

In the manufacturing of SOFCs, La(thd)3 is utilized in MOCVD processes to grow complex perovskite oxides such as LaMnO3 and LaNiO3. Its high thermal stability prevents premature decomposition in the vapor phase, ensuring stoichiometric delivery of lanthanum alongside other metal β-diketonates [2].

Direct Liquid Injection (DLI) CVD of Superconducting Films

Because La(thd)3 is highly soluble in organic solvents—unlike inorganic lanthanum salts—it is suited for Direct Liquid Injection CVD. This allows for the scalable, large-area epitaxial growth of lanthanum-containing superconducting or ferroelectric buffer layers, where precise liquid dosing translates to exact film stoichiometry [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
High-temperature perovskite ALD
Thermal stability for complex oxide deposition
Crystallinity and stoichiometry at elevated temperatures
DRAM MIM capacitor dielectrics
Dielectric constant and leakage current profile
Post-anneal electrical performance review
VUV optical coatings (LaF₃)
Fluoride ALD precursor compatibility
Optical transparency and film uniformity
Cost-sensitive high-volume manufacturing
Process maturity and supply chain readiness
Cost-performance trade-off analysis

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

691.345353 g/mol

Monoisotopic Mass

691.345353 g/mol

Heavy Atom Count

40

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